1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate
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Overview
Description
The compound “1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This could potentially be a step in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an imidazole ring, a piperidine ring, a thioether group, and a ketone group. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of other functional groups in the molecule could potentially alter these properties.Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methodologies for synthesizing compounds with similar structural frameworks, emphasizing the importance of specific substituents and the roles they play in the compound's properties. For example, the synthesis of compounds involving piperidine and benzo[d]imidazole units has been reported, highlighting the strategies to incorporate fluorophenyl groups and other functional moieties to achieve desired chemical properties and biological activities. These synthetic approaches are crucial for producing compounds with potential pharmacological applications (Govindhan et al., 2017).
Antimicrobial and Antifungal Activities
Compounds bearing the benzo[d]imidazole and fluorophenyl groups have been evaluated for their antimicrobial and antifungal efficacies. These studies provide insights into the structure-activity relationships necessary for designing effective antimicrobial agents. For instance, certain fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity, underscoring the potential of structurally similar compounds in addressing microbial resistance (Sathe et al., 2011).
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolic pathways of compounds like "1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate" is vital for drug development. Research on similar compounds has explored their hydrolysis-mediated clearance and how structural modifications can influence their stability and activity in biological systems, providing a foundation for optimizing drug candidates for improved efficacy and safety (Teffera et al., 2013).
Potential Therapeutic Applications
The exploration of novel heterocyclic compounds, including those containing benzo[d]imidazole and piperidine units, for various biological activities such as anticancer, antimicrobial, and enzyme inhibition activities highlights the therapeutic potential of these compounds. By understanding their mechanisms of action and optimizing their pharmacological profiles, these studies contribute to the development of new therapeutic agents (Deau et al., 2015).
Mechanism of Action
Target of action
The compound contains a benzimidazole moiety, which is a key component of many bioactive heterocyclic compounds and is of wide interest because of its diverse biological and clinical applications . It also contains a piperidin-4-ol moiety, which has been evaluated for potential treatment of HIV .
Mode of action
Piperidin-4-ol derivatives have been evaluated for their antagonistic activities on the CCR5 receptor, which is essential for HIV-1 entry .
Biochemical pathways
Benzimidazole derivatives have been screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Result of action
Given the biological activities associated with benzimidazole derivatives, it could potentially have a wide range of effects .
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS.C2H2O4/c22-17-5-7-18(8-6-17)27-14-21(26)24-11-9-16(10-12-24)13-25-15-23-19-3-1-2-4-20(19)25;3-1(4)2(5)6/h1-8,15-16H,9-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDAJWOLFHGJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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